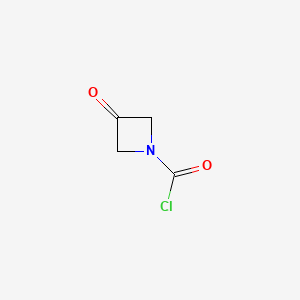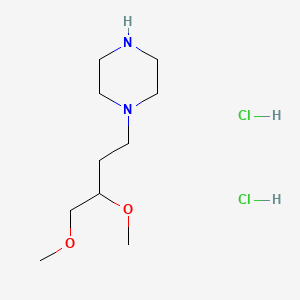
4-Amino-3-(2,4-dimethylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(2,4-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 This compound is characterized by the presence of an amino group, a phenyl group substituted with two methyl groups, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine. The final step involves the reaction of the amine with a suitable carboxylic acid derivative to form the desired butanoic acid compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(2,4-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-3-(2,4-dimethylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in hydrophobic interactions, further modulating the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(2,4-dimethylphenyl)butanoic acid: This compound is structurally similar but differs in the position of the amino group.
4-(Dimethylamino)butanoic acid: This compound has a dimethylamino group instead of an amino group.
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: This compound has hydroxyl groups on the phenyl ring and the butanoic acid moiety .
Uniqueness
4-Amino-3-(2,4-dimethylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-amino-3-(2,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-11(9(2)5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15) |
Clave InChI |
VAIIVLCAIYTMCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(CC(=O)O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



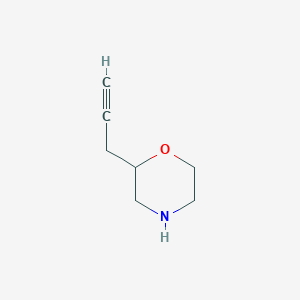
![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)


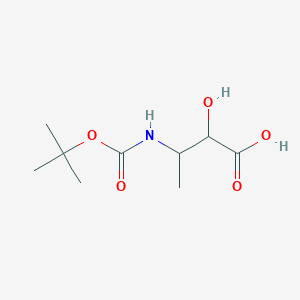

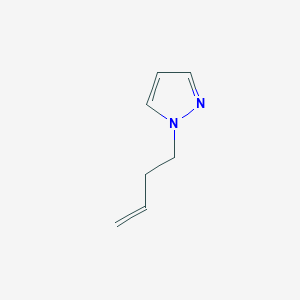
![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
